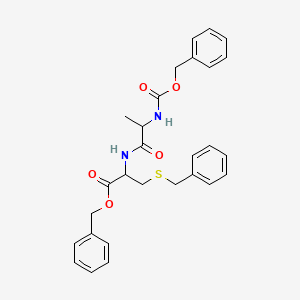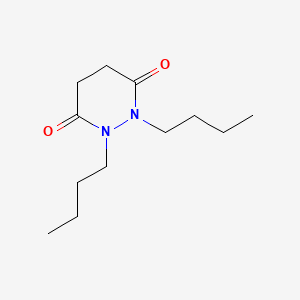
2,2-dimethyl-N-(naphthalen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide is an organic compound with the molecular formula C15H17NO It is a derivative of propanamide, where the amide nitrogen is substituted with a naphthalen-2-yl group and the alpha carbon is substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(naphthalen-2-yl)propanamide typically involves the reaction of 2-naphthylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-naphthylamine+2,2-dimethylpropanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of naphthyl carboxylic acids.
Reduction: Formation of 2,2-dimethyl-N-(naphthalen-2-yl)amine.
Substitution: Formation of brominated or nitrated derivatives of the naphthyl group.
科学研究应用
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,2-dimethyl-N-(naphthalen-2-yl)propanamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-N-(4-methylphenyl)propanamide
- 2,2-Dimethyl-N-(2-methoxyphenyl)propanamide
Uniqueness
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) |
InChI 键 |
VTOUVBDMMBNEDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



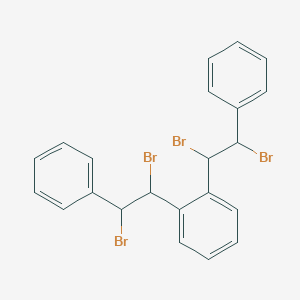
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
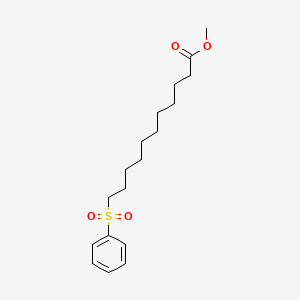
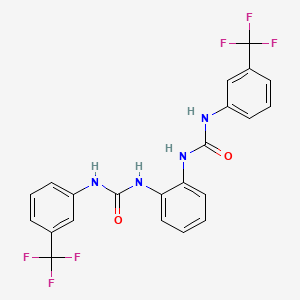
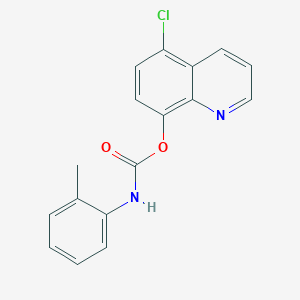

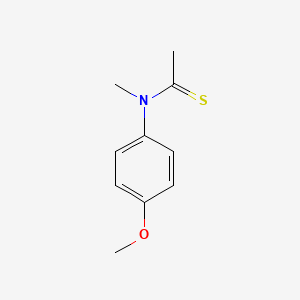

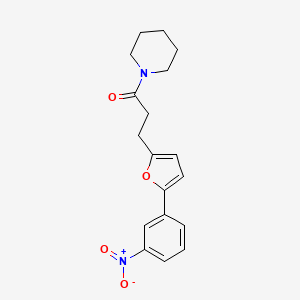
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
